4-Chlorophenylzinc iodide

Catalog No.
S1799746
CAS No.
151073-70-0
M.F
C6H4ClIZn
M. Wt
303.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenylzinc iodide

CAS Number

151073-70-0

Product Name

4-Chlorophenylzinc iodide

IUPAC Name

chlorobenzene;iodozinc(1+)

Molecular Formula

C6H4ClIZn

Molecular Weight

303.84

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

SMILES

C1=CC(=CC=[C-]1)Cl.[Zn+]I

4-Chlorophenylzinc iodide is an organozinc compound with the molecular formula C₆H₄ClIZn and a molecular weight of approximately 303.84 g/mol. It is characterized by the presence of a chlorophenyl group attached to a zinc atom, which is also coordinated with iodide. This compound is notable for its air sensitivity and potential reactivity with moisture, making it necessary to handle under an inert atmosphere or in a fume hood to prevent decomposition and hazardous reactions .

4-Chlorophenylzinc iodide does not have a biological function. It acts as a reagent in Negishi coupling, a reaction used to create carbon-carbon bonds in organic molecules [, ]. During the Negishi coupling reaction, the zinc atom in 4-Chlorophenylzinc iodide interacts with a palladium catalyst to activate the chlorophenyl group for bond formation with another molecule (1).

Suzuki-Miyaura Coupling:

One of the primary applications of 4-CPZI lies in Suzuki-Miyaura coupling reactions []. This powerful method allows the formation of carbon-carbon bonds between an organic halide (aryl or vinyl halide) and a boronic acid. 4-CPZI acts as the aryl component, reacting with a diverse range of boronic acids to introduce a 4-chlorophenyl group onto the target molecule. This reaction scheme is particularly valuable for synthesizing complex organic molecules with precise control over the position of the chlorophenyl substituent [, ].

Negishi Coupling:

Another valuable application of 4-CPZI involves Negishi coupling reactions []. Similar to Suzuki-Miyaura coupling, Negishi coupling facilitates the formation of carbon-carbon bonds. However, in this case, 4-CPZI reacts with organic halides (usually alkyl or alkenyl halides) in the presence of a nickel catalyst. This method offers an alternative strategy for introducing the 4-chlorophenyl group into organic molecules, particularly when the desired target molecule doesn't readily participate in Suzuki-Miyaura coupling [, ].

, particularly in cross-coupling reactions. One of the most significant applications is in the Negishi coupling reaction, where it acts as a nucleophile to form carbon-carbon bonds with organic halides. The reaction typically proceeds smoothly under mild conditions, often facilitated by transition metal catalysts such as palladium or nickel .

Example Reaction

A representative reaction involving 4-chlorophenylzinc iodide might be:
R X+C6H4ClZnIC6H4R+ZnICl\text{R X}+\text{C}_6\text{H}_4\text{ClZnI}\rightarrow \text{C}_6\text{H}_4\text{R}+\text{ZnICl}
where R represents an alkyl or aryl group and X is a halogen.

4-Chlorophenylzinc iodide can be synthesized through several methods, commonly involving the reaction of 4-chlorophenyl lithium with zinc iodide. This method typically requires careful handling due to the reactivity of organolithium reagents. The general synthesis route can be outlined as follows:

  • Preparation of 4-Chlorophenyl Lithium:
    • React 4-chlorobromobenzene with lithium metal in dry ether.
  • Formation of 4-Chlorophenylzinc Iodide:
    • Add zinc iodide to the prepared 4-chlorophenyl lithium solution under inert atmosphere conditions.

This method allows for the selective formation of the desired organozinc compound while minimizing side reactions .

The primary application of 4-chlorophenylzinc iodide lies in organic synthesis, particularly in cross-coupling reactions for constructing complex organic molecules. It is widely used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and other fine chemicals. Additionally, it serves as a useful reagent in materials science for developing new polymers and materials with tailored properties .

Interaction studies involving 4-chlorophenylzinc iodide focus on its reactivity with various electrophiles and its behavior under different reaction conditions. These studies are crucial for understanding how this compound can be effectively utilized in synthetic applications and its potential side reactions when combined with other reagents. Research has shown that controlling reaction conditions, such as temperature and solvent choice, significantly influences its reactivity profile .

Several compounds share structural similarities with 4-chlorophenylzinc iodide, including other arylzinc halides. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Chlorophenylzinc iodideC₆H₄ClIZnUsed in similar cross-coupling reactions; differing substitution pattern affects reactivity .
Phenylzinc iodideC₆H₅IZnLacks halogen substitution; more stable but less reactive than chlorinated derivatives .
3-Chlorophenylzinc iodideC₆H₄ClIZnSimilar structure; different substitution position may influence electronic properties and reactivity .

Uniqueness of 4-Chlorophenylzinc Iodide

The unique chlorination at the para position (relative to the zinc atom) provides distinctive electronic properties that can enhance its nucleophilicity compared to other arylzinc compounds. This feature makes it particularly valuable for specific synthetic applications where selectivity is critical.

The foundation of organozinc chemistry traces back to 1848 when Edward Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking synthesis produced a volatile colorless liquid that spontaneously combusted upon contact with air, marking the beginning of a new era in organometallic chemistry. Frankland's original synthesis involved the reaction of ethyl iodide with zinc metal, where the zinc required activation to facilitate the redox reaction. One activated form of zinc employed by Frankland was zinc-copper couple, which proved essential for successful organozinc formation.

The historical significance of Frankland's discovery extends beyond the mere synthesis of an organozinc compound. In 1849, Edward Frankland prepared diethylzinc while attempting to prepare an ethyl radical, inadvertently creating both ethylzinc iodide as a solid and diethylzinc as a liquid. This work established organozinc compounds as among the first organometallic compounds ever synthesized, predating many other important organometallic discoveries. The pyrophoric nature of these early organozinc compounds necessitated the development of air-free techniques, which became standard practice in organometallic synthesis.

Building upon Frankland's initial discoveries, the field of organozinc chemistry expanded significantly throughout the 19th and 20th centuries. In 1858, James Alfred Wanklyn, an assistant to Frankland, reported the first organozinc ate complex by studying the reaction of elemental sodium with diethylzinc. This discovery revealed that organozinc compounds with strong Lewis acidic character were vulnerable to nucleophilic attack by alkali metals, leading to the formation of ate compounds. The recognition of these ate complexes opened new avenues for understanding organozinc reactivity and structure.

The evolution of organozinc synthesis methods continued with the development of Riecke zinc, produced by in situ reduction of zinc chloride with potassium. This activated form of zinc proved particularly useful for reactions such as Negishi coupling and Fukuyama coupling. The formation of organozinc reagents was found to be facilitated for alkyl or aryl halides bearing electron-withdrawing substituents, including nitriles and esters. These discoveries laid the groundwork for the sophisticated organozinc chemistry practiced today.

Position of 4-Chlorophenylzinc Iodide in Organometallic Chemistry

4-Chlorophenylzinc iodide occupies a unique position within the broader family of organometallic compounds, combining the distinctive properties of organozinc reagents with the electronic influence of the para-chlorophenyl substituent. Organozinc compounds were among the first organometallic compounds synthesized and are characterized as being less reactive than many other analogous organometallic reagents, such as Grignard and organolithium reagents. This moderate reactivity profile makes 4-chlorophenylzinc iodide particularly valuable for selective synthetic transformations where excessive reactivity might lead to unwanted side reactions.

The structural classification of 4-chlorophenylzinc iodide places it within the heteroleptic organozinc category, specifically as a compound containing an electronegative or monoanionic ligand (iodide) attached to the zinc center along with an aryl substituent. This classification is significant because heteroleptic organozinc compounds often display enhanced stability and selectivity compared to their diorganozinc counterparts. The presence of the iodide ligand provides a good leaving group for subsequent reactions while maintaining the integrity of the carbon-zinc bond under appropriate conditions.

Within the context of arylzinc reagents, 4-chlorophenylzinc iodide demonstrates the electronic effects that substituents can have on organometallic reactivity. The electron-withdrawing nature of the para-chloro substituent influences the electron density at the zinc center, potentially enhancing the electrophilic character of the metal and facilitating certain types of reactions. This electronic modulation represents a sophisticated approach to tuning organometallic reactivity through rational design of the organic ligand structure.

The compound's position in organometallic chemistry is further defined by its relationship to other transition metal catalyzed processes. 4-Chlorophenylzinc iodide serves as an excellent partner in palladium-catalyzed cross-coupling reactions, particularly Negishi coupling reactions. The Negishi coupling represents one of the most important applications of organozinc compounds, allowing for the formation of carbon-carbon bonds between organic halides or triflates with organozinc compounds. The reaction typically employs palladium(0) species as the catalyst, though nickel is sometimes used, and can couple various types of carbon atoms including sp3, sp2, and sp hybridized centers.

Significance in Synthetic Organic Chemistry

The significance of 4-chlorophenylzinc iodide in synthetic organic chemistry stems from its versatility as a nucleophilic reagent and its compatibility with a wide range of reaction conditions. Organozinc compounds in general have gained prominence due to their high functional group tolerance and good reactivity without producing toxic byproducts. These characteristics make 4-chlorophenylzinc iodide particularly valuable in complex synthetic sequences where multiple functional groups must remain intact throughout the transformation.

The utility of 4-chlorophenylzinc iodide extends to its role in carbon-carbon bond formation reactions, which are fundamental to organic synthesis. The compound participates effectively in cross-coupling reactions, providing access to substituted aromatic systems that are difficult to prepare through other methods. Research has demonstrated that stabilized arylzinc iodides, synthesized by direct insertion of zinc into corresponding halides, can be successfully used as nucleophiles in acylative Negishi coupling reactions to synthesize chalcones. This application highlights the compound's utility in constructing complex molecular architectures.

The synthetic value of 4-chlorophenylzinc iodide is further enhanced by the development of efficient preparation methods. Modern synthetic approaches have focused on creating mild and efficient protocols for preparing organozinc iodides through silver-catalyzed zinc insertion into aryl iodides in the presence of nitrogen,nitrogen,nitrogen,nitrogen-tetramethylethylenediamine. These methods allow for the rapid preparation of arylzinc iodides, including those with electron-rich substituent groups, thereby expanding the scope of accessible synthetic targets.

The compound's significance in pharmaceutical synthesis cannot be overstated. Research has shown that related chlorophenylzinc reagents can be utilized in multicomponent synthesis approaches that are crucial for producing important pharmaceutical compounds. For example, 2-chlorophenyl zinc bromide has been successfully employed in the synthesis of clopidogrel, a widely used antiplatelet medication. This application demonstrates how organozinc reagents, including 4-chlorophenylzinc iodide, contribute to the preparation of life-saving medications.

Application AreaSpecific UseSynthetic Advantage
Cross-coupling reactionsNegishi coupling partnerHigh functional group tolerance
Pharmaceutical synthesisDrug intermediate preparationMild reaction conditions
Materials sciencePolymer incorporationSelective reactivity
Natural product synthesisComplex molecule constructionCompatibility with sensitive groups

Evolution of Arylzinc Reagent Applications

The evolution of arylzinc reagent applications has been marked by continuous improvements in synthetic methodology and expanding scope of utility. Early applications of arylzinc compounds were limited by the harsh conditions required for their preparation and their sensitivity to air and moisture. However, developments in zinc activation methods and protective atmosphere techniques have dramatically expanded their practical utility. The introduction of activated zinc forms, such as Riecke zinc and zinc-copper couples, enabled the preparation of organozinc reagents under milder conditions.

A significant milestone in the evolution of arylzinc applications was the development of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, which earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry, revolutionized the field by demonstrating that arylzinc reagents could participate in highly efficient palladium-catalyzed carbon-carbon bond forming reactions. This recognition elevated organozinc chemistry from a specialized area of organometallic chemistry to an essential tool in synthetic organic chemistry.

Recent advances have focused on expanding the scope of electrophiles that can be coupled with arylzinc reagents. Research has demonstrated that the generation of arylzinc reagents through direct insertion of zinc into carbon-halogen bonds has been extended beyond traditional iodides and bromides to include aryl sulfonates. The development of nickel diazadiene complex catalyzed zinc insertion into aryl sulfonates represents a significant breakthrough, as it allows for the utilization of readily available aryl tosylates, mesylates, triflates, and sulfamates as precursors to organozinc reagents.

The contemporary applications of arylzinc reagents have also expanded into specialized areas such as microwave-assisted synthesis and mechanistic studies. Research on zinc iodide catalyzed synthesis has shown that microwave irradiation can significantly reduce reaction times while maintaining or improving yields. Studies involving 4-chlorophenylzinc-related compounds have demonstrated that microwave conditions can achieve comparable or superior results to conventional heating methods, often reducing reaction times from hours to minutes.

Modern applications have also embraced the concept of one-pot multicomponent reactions involving organozinc reagents. These approaches combine the formation and utilization of organozinc compounds in single reaction vessels, reducing the need for isolation and purification of intermediates. The development of zinc iodide catalyzed protocols for the synthesis of trisubstituted allenes from terminal alkynes exemplifies this trend, where organozinc intermediates participate in complex cascades leading to valuable synthetic products.

EraKey DevelopmentImpact on Applications
1840s-1850sFrankland's initial synthesisEstablished organozinc chemistry
1960s-1980sActivated zinc methodsExpanded substrate scope
1970s-1980sNegishi coupling developmentRevolutionized cross-coupling
2000s-2010sCatalytic zinc insertionAccess to new electrophiles
2010s-PresentMicrowave and multicomponent methodsEnhanced efficiency and scope

The evolution of analytical techniques has also contributed significantly to the advancement of arylzinc reagent applications. Modern characterization methods, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to better understand the structure and reactivity of organozinc compounds. For instance, the direct observation of arylzinc reagents in solution using two-dimensional nuclear magnetic resonance methods has provided crucial insights into their behavior and stability.

Looking toward the future, the applications of arylzinc reagents continue to evolve with developments in sustainable chemistry and green synthesis approaches. The focus on reducing waste, improving atom economy, and developing environmentally benign synthetic methods has led to innovations in organozinc chemistry that emphasize efficiency and selectivity. These trends suggest that compounds like 4-chlorophenylzinc iodide will continue to play important roles in the development of next-generation synthetic methodologies.

Molecular Structure and Bonding Characteristics

4-Chlorophenylzinc iodide exhibits a distinctive organometallic structure characterized by a direct carbon-zinc bond between the zinc center and the para-chlorinated phenyl ring [1]. The molecular formula C₆H₄ClIZn indicates the presence of a chlorine substituent at the para position relative to the zinc attachment point, creating a linear arrangement that influences the compound's electronic properties [7]. The zinc center adopts a coordination geometry that is significantly influenced by the surrounding ligand environment, particularly in solution where coordinating solvents can alter the metal's coordination sphere [24].

The carbon-zinc bond in 4-chlorophenylzinc iodide represents a covalent interaction with considerable ionic character due to the electronegativity difference between carbon and zinc [32]. This bonding arrangement places zinc in a formal oxidation state of +2, with the iodide serving as an anionic counterion to balance the charge distribution [7]. The chlorine substituent at the para position introduces electron-withdrawing effects through inductive mechanisms, which modulate the electron density at the carbon-zinc bond and consequently affect the compound's reactivity profile [18].

Computational studies on related organozinc systems reveal that the zinc center can exhibit variable coordination numbers depending on the solvent environment and concentration [28]. In the case of 4-chlorophenylzinc iodide, the zinc atom forms bonds with the aryl carbon, the iodide ion, and additional coordination sites that can be occupied by solvent molecules or other ligands [24]. This flexibility in coordination geometry contributes to the compound's solution behavior and reactivity characteristics.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Data

The nuclear magnetic resonance spectroscopic profile of 4-chlorophenylzinc iodide provides crucial structural information about the compound's electronic environment and molecular dynamics [10]. The ¹H nuclear magnetic resonance spectrum of organozinc compounds typically exhibits characteristic chemical shifts for aromatic protons that are influenced by the electron-withdrawing nature of the zinc center [31]. For 4-chlorophenylzinc iodide, the aromatic protons appear in the typical aromatic region with specific coupling patterns that reflect the para-disubstituted benzene ring structure [11].

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [10]. The carbon directly bonded to zinc typically exhibits a distinctive chemical shift that differs significantly from corresponding carbons in unmetallated aromatic compounds [12]. The presence of the chlorine substituent further influences the chemical shifts of neighboring carbons through electronic effects [31]. Variable temperature nuclear magnetic resonance experiments on related organozinc systems have revealed dynamic behavior in solution, indicating rapid exchange processes between different coordination states [10].

Studies of organozinc compounds in tetrahydrofuran solution have demonstrated that the nuclear magnetic resonance spectra can provide insights into the solvation state and coordination environment of the zinc center [30]. The chemical shifts and coupling patterns observed in 4-chlorophenylzinc iodide reflect the electronic influence of both the chlorine substituent and the zinc-iodide functionality [12].

Infrared Spectroscopic Profile

The infrared spectroscopic analysis of 4-chlorophenylzinc iodide reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [14]. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3150-3050 cm⁻¹, consistent with the presence of the chlorinated phenyl ring [14]. The aromatic carbon-carbon stretching vibrations manifest as bands around 1600 and 1475 cm⁻¹, which are characteristic of substituted benzene rings [14].

The carbon-chlorine stretching vibration contributes to the infrared spectrum with bands typically observed in the 800-600 cm⁻¹ region [14]. The zinc-carbon bond itself is generally not directly observable in the infrared spectrum due to the low polarity of this interaction and the limited change in dipole moment during vibration [14]. However, the overall electronic environment created by the zinc center influences the intensities and exact positions of other vibrational modes in the molecule [9].

The infrared spectroscopic profile of 4-chlorophenylzinc iodide in tetrahydrofuran solution would also exhibit bands corresponding to coordinated solvent molecules [21]. The coordination of tetrahydrofuran to the zinc center typically results in characteristic carbon-oxygen stretching vibrations that appear in the 1300-1000 cm⁻¹ region [14].

Mass Spectrometry Analysis

Mass spectrometric analysis of 4-chlorophenylzinc iodide presents unique challenges due to the organometallic nature of the compound and the presence of multiple isotopes for both zinc and iodine [33] [34]. The molecular ion peak appears at m/z 303.84, corresponding to the intact molecular formula C₆H₄ClIZn [1] [7]. The isotopic pattern observed in the mass spectrum reflects the natural abundance of zinc isotopes (primarily ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn) and the single stable isotope of iodine (¹²⁷I) [34].

Electrospray ionization mass spectrometry has proven particularly effective for analyzing organozinc compounds due to its gentle ionization conditions that preserve the organometallic bond [34]. Under these conditions, 4-chlorophenylzinc iodide can form various ionic species including adducts with solvent molecules or other ions present in solution [30]. The fragmentation pattern typically involves loss of the iodide ion, resulting in cationic zinc-containing fragments [33].

Field desorption mass spectrometry represents another valuable technique for organometallic analysis, often providing molecular ion peaks with minimal fragmentation [33]. The mass spectrometric behavior of 4-chlorophenylzinc iodide demonstrates the characteristic wide isotopic distributions typical of organometallic compounds containing heavy metals [34].

Physical State and Stability Parameters

4-Chlorophenylzinc iodide is typically encountered as a solution in tetrahydrofuran rather than as an isolated solid, reflecting the compound's inherent instability in the absence of coordinating solvents [21] [27]. The standard commercial preparation consists of a 0.5 molar solution in tetrahydrofuran with a density of 1.066 grams per milliliter at 25°C [21]. This solution state is necessary to maintain the compound's stability and prevent decomposition that would occur in the solid state [27].

The thermal stability of 4-chlorophenylzinc iodide is limited, requiring storage at refrigerated temperatures between 2-8°C to prevent decomposition [21] [27]. At elevated temperatures, the compound undergoes rapid degradation through multiple pathways including zinc-carbon bond cleavage and oxidative decomposition [29]. The compound exhibits extreme sensitivity to both air and moisture, necessitating storage and handling under rigorously controlled inert atmospheric conditions [22] [27].

The stability parameters of 4-chlorophenylzinc iodide are significantly influenced by the electronic properties of the chlorine substituent [18]. The electron-withdrawing nature of the para-chloro group affects the stability of the zinc-carbon bond, creating a balance between reactivity and stability that makes the compound useful in synthetic applications while requiring careful handling .

PropertyValueReference
Molecular FormulaC₆H₄ClIZn [1] [7]
Molecular Weight303.84 g/mol [1] [7]
Density (tetrahydrofuran solution)1.066 g/mL at 25°C [7] [21]
Storage Temperature2-8°C [7] [21]
Concentration (typical)0.5 M in tetrahydrofuran [7] [21]

Electron Distribution and Reactivity Patterns

The electron distribution in 4-chlorophenylzinc iodide is characterized by the polarization of electron density caused by the electronegativity differences between the constituent atoms [18] [32]. The zinc center, with its relatively low electronegativity compared to carbon, creates a polarized carbon-zinc bond where electron density is shifted toward the carbon atom [19]. This polarization enhances the nucleophilic character of the organozinc reagent, making it reactive toward electrophilic substrates .

The para-chlorine substituent significantly influences the electron distribution through inductive electron withdrawal [18]. This electronic effect reduces the electron density on the aromatic ring and consequently affects the reactivity of the zinc center [17]. The chlorine atom's electron-withdrawing properties create a more electrophilic zinc center compared to unsubstituted phenylzinc compounds, influencing the compound's selectivity in chemical transformations .

Computational studies on organozinc systems indicate that the highest occupied molecular orbital energy levels are significantly influenced by the nature of the aromatic substituents [19]. In the case of 4-chlorophenylzinc iodide, the electron-withdrawing chlorine substituent lowers the energy of the molecular orbitals, affecting the compound's reactivity profile and making it more reactive toward certain electrophilic partners [16].

The reactivity patterns of 4-chlorophenylzinc iodide are dominated by its nucleophilic character, which enables participation in cross-coupling reactions and other carbon-carbon bond forming processes [18]. The compound's reactivity is modulated by the electronic influence of the chlorine substituent, which enhances its nucleophilicity compared to electron-rich arylzinc reagents .

CompoundSubstitution PositionElectronic EffectReactivity ProfileReference
4-Chlorophenylzinc iodideparaElectron-withdrawingHigh nucleophilicity [18]
2-Chlorophenylzinc iodideorthoElectron-withdrawingSimilar reactivity [4] [8]
Phenylzinc iodidenoneNeutralLower reactivity [18]

Solution Behavior in Tetrahydrofuran

The solution behavior of 4-chlorophenylzinc iodide in tetrahydrofuran is characterized by extensive solvation of the zinc center through coordination of the solvent's oxygen atoms [24] [28]. Tetrahydrofuran serves as an excellent coordinating solvent for organozinc compounds due to its electron-donating oxygen atom and its ability to stabilize the zinc center through chelation effects [23]. The compound achieves complete solubility at concentrations up to 0.5 molar in tetrahydrofuran, indicating strong solvation interactions [21].

Computational molecular dynamics studies on organozinc compounds in tetrahydrofuran reveal that the zinc coordination number varies dynamically in solution [24] [28]. For 4-chlorophenylzinc iodide, the zinc center can coordinate with one or more tetrahydrofuran molecules depending on concentration, temperature, and the presence of other ligands [24]. This variable coordination leads to a complex equilibrium between different solvated species in solution [28].

The stability of 4-chlorophenylzinc iodide in tetrahydrofuran solution is significantly enhanced compared to the neat compound [22] [27]. The coordinating solvent molecules protect the zinc center from decomposition pathways such as hydrolysis and oxidation [21]. However, the compound remains sensitive to water and air even in tetrahydrofuran solution, requiring careful exclusion of these substances during storage and handling [22].

Temperature effects play a crucial role in the solution behavior of 4-chlorophenylzinc iodide in tetrahydrofuran [21] [27]. Lower temperatures favor stable solvated complexes and minimize decomposition reactions, while elevated temperatures can lead to rapid degradation and loss of organometallic integrity [25]. The recommended storage temperature of 2-8°C represents an optimal balance between maintaining solution stability and preventing crystallization of the tetrahydrofuran solvent [21].

ParameterObservationMechanismReference
SolubilityFully soluble at 0.5 MTetrahydrofuran coordination to zinc [21] [23] [24]
StabilityExtended stability under inert conditionsProtection from hydrolysis and oxidation [21] [22]
Coordination StateSolvated by tetrahydrofuran moleculesVariable zinc coordination number [24] [28]
Water SensitivityRapid decomposition upon water contactNucleophilic attack by water molecules [22] [27]

Dates

Modify: 2023-08-15

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